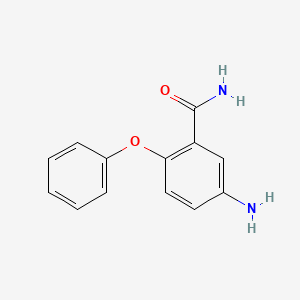

5-Amino-2-phenoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCAMHPHYZGTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Functionalization of the 5-amino group in phenoxybenzamides

Application Note: High-Fidelity Functionalization of the 5-Amino Group in 2-Phenoxybenzamides

Introduction: The Scaffold and Its Utility

The 2-phenoxybenzamide scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., BTK, Lck, p38 MAPK inhibitors) and anti-inflammatory agents.[1] The 5-amino-2-phenoxybenzamide derivative serves as a critical "diversity node," allowing researchers to rapidly expand Structure-Activity Relationships (SAR) by functionalizing the aniline nitrogen.[1]

This guide addresses the specific challenges and opportunities in functionalizing the 5-amino group. Unlike simple anilines, this scaffold presents a unique electronic environment due to the interplay between the electron-donating phenoxy group (para to the amine) and the electron-withdrawing amide group (meta to the amine).[1]

Strategic Considerations: The "Why" Behind the Chemistry

Successful functionalization requires understanding the electronic landscape of the molecule.[1]

-

Electronic Activation (The "Push"): The phenoxy oxygen at position 2 acts as a strong resonance donor.[1] Because it is para to the 5-amino group, it significantly increases electron density at the nitrogen, making it more nucleophilic than unsubstituted aniline.[1]

-

Chemoselectivity: The molecule contains two nitrogen centers: the 5-amino (aniline) and the 1-carboxamide (benzamide).[1]

Experimental Protocols

Protocol A: Chemoselective Acylation (Amide Library Generation)

Target: Synthesis of 5-amido-2-phenoxybenzamides.[1]

Rationale: Due to the enhanced nucleophilicity of the 5-amino group, mild acylating agents can be used, avoiding over-acylation or reaction at the benzamide nitrogen.[1]

Materials:

-

Substrate: 5-amino-2-phenoxybenzamide (1.0 equiv)[1]

-

Reagent: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 5-amino-2-phenoxybenzamide (0.5 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add DIPEA (1.0 mmol, 174 µL). Stir for 5 minutes at Room Temperature (RT).

-

Acylation:

-

Route A (Acid Chloride): Add acid chloride (0.55 mmol) dropwise at 0°C. Warm to RT over 1 hour.

-

Route B (Coupling): Pre-activate carboxylic acid (0.55 mmol) with HATU (0.6 mmol) in DMF for 10 mins, then add to the amine solution.

-

-

Monitoring: Check TLC (5% MeOH in DCM). The starting amine (

) should disappear; product will be less polar.[1] -

Workup: Quench with sat.

. Extract with EtOAc.[1] Wash organic layer with brine.[1][2] Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Target: Introduction of alkyl/benzyl groups for solubility or lipophilicity tuning.

Rationale: The electron-rich nature of the aniline facilitates rapid imine formation.[1] Sodium triacetoxyborohydride (STAB) is preferred over cyanoborohydride for safety and efficiency.[1]

Materials:

-

Substrate: 5-amino-2-phenoxybenzamide (1.0 equiv)[1]

-

Reagent: Aldehyde (1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve amine (0.5 mmol) and aldehyde (0.6 mmol) in DCE (5 mL). Add AcOH (0.5 mmol). Stir for 30–60 minutes at RT.[1] Note: Formation of the imine is often visible as a color change.

-

Reduction: Add STAB (0.75 mmol) in one portion. Stir at RT for 4–16 hours.[1]

-

Quench: Add sat.

(aqueous) and stir vigorously for 15 minutes to quench boron complexes. -

Isolation: Extract with DCM. Wash with water.[1] Dry and concentrate.

-

Purification: These products often require amine-functionalized silica or reverse-phase HPLC due to polarity.[1]

Protocol C: Urea Formation

Target: Accessing urea-linked kinase inhibitors.[1]

Rationale: Isocyanates react instantaneously with the 5-amino group.[1] For non-commercial isocyanates, use CDI (Carbonyldiimidazole) activation of an amine partner.[1]

Methodology (Isocyanate Route):

-

Dissolve 5-amino-2-phenoxybenzamide in anhydrous THF.

-

Add Isocyanate (1.1 equiv).[1]

-

Stir at RT for 2 hours. Product often precipitates as a white solid.[1]

-

Filtration: Filter the solid and wash with cold ether.[1] This often yields >95% purity without chromatography.[1]

Quantitative Data Summary

| Protocol | Reagent Type | Typical Yield | Selectivity (5-NH2 vs 1-CONH2) | Reaction Time |

| Acylation | Acid Chloride | 85-95% | >99:1 | 1-2 h |

| Coupling | Acid + HATU | 75-90% | >99:1 | 4-12 h |

| Reductive Amination | Aldehyde + STAB | 60-85% | 100:0 | 6-16 h |

| Urea Formation | Isocyanate | 90-98% | 100:0 | <2 h |

Visualizations

Figure 1: Reaction Landscape & Decision Tree

This diagram illustrates the workflow for selecting the correct protocol based on the desired final pharmacophore.[1]

Caption: Strategic workflow for diversifying the 5-amino-2-phenoxybenzamide scaffold.

Figure 2: Electronic Rationale for Chemoselectivity

Visualizing why the 5-amino group reacts preferentially over the benzamide.

Caption: Electronic interplay activating the 5-amino position.

References

-

Scaffold Synthesis & Utility

-

General Aniline Functionalization

-

Chemoselectivity in Benzamides

-

Reaction Protocols

Sources

Technical Application Note: Optimized Sandmeyer Protocols for 5-Amino-2-phenoxybenzamide

Topic: Reaction conditions for Sandmeyer reaction on 5-Amino-2-phenoxybenzamide Content Type: Detailed Application Note & Protocol Audience: Drug Discovery Chemists, Process Development Scientists

Executive Summary

This guide details the reaction parameters for the Sandmeyer transformation of 5-Amino-2-phenoxybenzamide (CAS: Generic Analog Reference) to its corresponding 5-halo derivatives. This transformation is a critical step in synthesizing kinase inhibitors (e.g., BTK, VEGFR targets) where the phenoxybenzamide scaffold serves as a pharmacophore anchor.

Due to the specific electronic and solubility profile of this substrate—characterized by a lipophilic phenoxy ether and a hydrolytically sensitive amide—standard aqueous Sandmeyer conditions often result in suboptimal yields or hydrolysis byproducts. This note prioritizes a Non-Aqueous (Doyle-Type) protocol for maximum fidelity, while providing a modified Classic Aqueous protocol for cost-sensitive scaling.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate 5-Amino-2-phenoxybenzamide presents a unique electronic environment that dictates the reaction strategy:

-

5-Amino Group (Target): The reaction site. It is positioned para to the phenoxy group and meta to the amide.

-

2-Phenoxy Group (Donor): The oxygen lone pair donates electron density into the ring (resonance effect), significantly increasing the nucleophilicity of the 5-amino group. This stabilizes the resulting diazonium intermediate relative to electron-deficient anilines, but also increases the risk of side reactions (e.g., azo coupling) if the reaction mass is not acidic enough.

-

1-Carboxamide Group (Sensitive): While benzamides are generally stable, high temperatures in strong aqueous mineral acids (classic Sandmeyer conditions) can catalyze hydrolysis to the carboxylic acid (5-halo-2-phenoxybenzoic acid), a common impurity.

Reaction Pathway

The transformation proceeds via a radical-nucleophilic aromatic substitution (

-

Diazotization: Generation of the diazonium salt (

).[1] -

Single Electron Transfer (SET): Reduction of

by Cu(I) to form an aryl radical ( -

Ligand Transfer: Capture of the halogen from the Cu(II)-X species by the aryl radical.

Critical Reaction Parameters

| Parameter | Aqueous Method (Classic) | Non-Aqueous Method (Recommended) | Mechanistic Rationale |

| Nitrosating Agent | |||

| Solvent System | Lipophilic phenoxy group limits water solubility; MeCN ensures homogeneity. | ||

| Copper Source | CuCl / CuBr (freshly prepared) | In situ reduction of Cu(II) by organic nitrites often yields cleaner radical generation. | |

| Temperature | 0–5°C (Diazotization) | 25°C | Higher initial temp in MeCN avoids "tarring" often seen with insoluble diazonium salts. |

| Acid Additive | Excess conc. HCl | None or TMS-Cl | Avoids strong acidic hydrolysis of the amide bond. |

Experimental Protocols

Protocol A: Non-Aqueous Sandmeyer (High Purity/Yield)

Recommended for medicinal chemistry scales (100 mg – 50 g) to preserve the amide.

Reagents:

-

Substrate: 5-Amino-2-phenoxybenzamide (1.0 equiv)

-

Reagent: tert-Butyl Nitrite (

) (1.5 equiv) -

Catalyst: Cu(II) halide (

or -

Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Workflow:

-

Setup: Flame-dry a reaction flask and purge with Nitrogen (

). -

Dissolution: Dissolve

(or -

Addition: Add 5-Amino-2-phenoxybenzamide portion-wise as a solid (or dissolved in minimal MeCN) over 10 minutes.

-

Checkpoint: Monitor gas evolution (

). If evolution is too vigorous, cool to 0°C.

-

-

Reaction: Heat the mixture to 60°C for 1–2 hours.

-

QC Check: Monitor by LC-MS. The diazonium intermediate is rarely observed in this protocol; conversion is direct to halide.

-

-

Quench: Cool to RT. Pour into 1N HCl (aq) to quench copper salts.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with 10%

(to remove Cu), water, and brine. Dry over

Protocol B: Modified Aqueous Sandmeyer (Cost-Effective)

Recommended for large scale (>100 g) where chromatography is difficult, provided amide stability is validated.

Reagents:

-

Substrate: 5-Amino-2-phenoxybenzamide (1.0 equiv)

-

Acid: 6M HCl (10 equiv)

-

Nitrite:

(1.1 equiv, 4M aq solution) -

Catalyst: CuCl or CuBr (1.0 equiv) dissolved in conc. HCl.

Step-by-Step Workflow:

-

Salt Formation: Suspend the substrate in 6M HCl. Sonicate to ensure fine dispersion (the phenoxy group causes clumping). Cool to 0–5°C.[3][4][5]

-

Diazotization: Dropwise add

solution, maintaining internal temp < 5°C. Stir for 30 mins.-

Test: Solution should turn clear(er) yellow. Check for excess

using starch-iodide paper (turns blue). Remove excess with urea if necessary.

-

-

Substitution: In a separate vessel, prepare the CuX/HCl solution and heat to 60°C.

-

Transfer: Slowly transfer the cold diazonium solution into the hot copper solution.

-

Why? This "inverse addition" minimizes the concentration of diazonium salt reacting with itself (azo coupling).

-

-

Precipitation: Cool to room temperature. The product often precipitates due to the hydrophobic phenoxy group. Filter and wash with water.[4][5]

Visualization of Workflows

Reaction Pathway & Logic

Caption: Mechanistic pathway highlighting the divergence between aqueous and organic protocols and the critical risk of hydrolysis.

Experimental Decision Tree

Caption: Operational decision tree for selecting the optimal protocol based on substrate physical properties.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Azo coupling due to insufficient acidity or high local concentration. | Use "Inverse Addition" (add diazo to Cu). Switch to MeCN protocol. |

| Product is Carboxylic Acid | Hydrolysis of amide bond. | Reduce reaction temperature or switch to anhydrous conditions (Protocol A). |

| Incomplete Conversion | Poor solubility of the amine salt. | Sonicate the starting material in acid or use a co-solvent (e.g., AcOH) in Protocol B. |

| Red Color in Aqueous Layer | Formation of azo dyes (coupling with phenol byproduct). | Ensure temperature < 5°C during diazotization.[3][6][7] |

References

-

Sandmeyer Reaction Mechanism & Scope

- Title: Sandmeyer Reaction - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Non-Aqueous Sandmeyer (Doyle Conditions): Title: Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines. Source:Journal of Organic Chemistry (Cited via general methodology reviews). Context: Establishes the use of t-BuONO/CuCl2 for electron-rich amines to prevent side reactions.

- Title: Preparation process of 2-amino-5-chlorobenzophenone (Patent CN113956168A).

-

General Diazotization of Aminobenzoic Acids

- Title: Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom

- Source: Scientific Research Publishing.

-

URL:[Link]

- Relevance: Provides protocols for handling carboxyl-containing anilines, relevant to the amide functionality stability.

Sources

- 1. byjus.com [byjus.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pharmdguru.com [pharmdguru.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 6. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

Chemoselective Pd-Catalyzed C-N Coupling: Protocols for Benzamide and Aniline Scaffolds

Executive Summary

The introduction of benzamide motifs into pharmaceutical scaffolds via Palladium-catalyzed Buchwald-Hartwig coupling presents a dichotomy of challenges. While coupling an aniline containing a benzamide group follows standard amine arylation rules, coupling benzamide itself (as the nucleophile) to an aryl halide is significantly more difficult due to the electronic and steric properties of primary amides.

This guide provides optimized protocols for both scenarios, with a specific focus on the challenging Pd-catalyzed amidation of aryl halides , leveraging Third- and Fourth-Generation (G3/G4) precatalyst technology and dialkylbiaryl phosphine ligands (BrettPhos family).

Mechanistic Insight & Ligand Selection

The "Amide Problem" in Pd-Catalysis

Primary amides (e.g., benzamide) are poor nucleophiles compared to amines. In the catalytic cycle, the resulting Pd(II)-amido intermediate is prone to forming a stable

-

Solution: Use bulky, electron-rich ligands (e.g., tBuBrettPhos ) that sterically enforce a monodentate N-binding mode, facilitating reductive elimination.

Ligand Decision Matrix

| Feature | tBuBrettPhos | BrettPhos | Xantphos |

| Primary Application | Primary Amides (Benzamide) | Primary Amines / Some Amides | General Amines / Robust Amidation |

| Substrate Scope | Excellent for Ar-Cl & Ar-OTf | Good for Ar-Cl | Good for Ar-Br / Ar-I |

| Base Compatibility | Weak bases ( | Weak to Strong | Requires stronger bases often |

| Mechanism | Promotes Reductive Elimination | Balanced | Wide bite angle favors Reductive Elim. |

Diagram 1: Catalytic Cycle & Amide Binding Modes

The following diagram illustrates the critical divergence between productive catalysis and catalyst deactivation via

Figure 1: The Buchwald-Hartwig Amidation Cycle highlighting the necessity of bulky ligands to prevent off-cycle

Experimental Protocols

Protocol A: Coupling Benzamide to Aryl Chlorides (Amidation)

Target: Synthesis of

Materials

-

Aryl Chloride: 1.0 equiv (e.g., 1.0 mmol)[1]

-

Benzamide: 1.2 equiv

-

Catalyst: tBuBrettPhos Pd G4 (1.0–2.0 mol%) [Sigma-Aldrich: 901219]

-

Note: If G4 is unavailable, use Pd(OAc)2 (2 mol%) + tBuBrettPhos (4 mol%) with proper pre-stirring.

-

-

Base:

(1.4 equiv), finely ground, anhydrous. -

Solvent: t-Amyl Alcohol (preferred) or t-BuOH.

-

Why: Tertiary alcohols promote the solubility of the base and stabilize the transition state via hydrogen bonding without acting as nucleophiles.

-

Step-by-Step Procedure

-

Preparation: Oven-dry a reaction vial (screw-cap with septum) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add the Aryl Chloride (if solid), Benzamide,

, and tBuBrettPhos Pd G4 precatalyst to the vial.-

Critical: If using a glovebox is not possible, weigh reagents in air but purge the vial with inert gas for 5 minutes before adding solvent.

-

-

Solvent Addition: Add anhydrous t-Amyl Alcohol via syringe. Concentration should be high (0.5 M to 1.0 M) to drive kinetics.

-

Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours.

-

Visual Check: The reaction typically turns from pale yellow to orange/brown. A black precipitate indicates catalyst decomposition (Pd black formation).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. The aqueous layer may require back-extraction due to the polarity of the amide product.

-

Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: Coupling Benzamide-Anilines to Aryl Halides (Amination)

Target: Functionalization of an aniline that contains a distal benzamide group (

Materials

-

Aryl Halide: 1.0 equiv[1]

-

Benzamide-Aniline: 1.2 equiv

-

Catalyst: RuPhos Pd G4 (1.0 mol%) OR Xantphos Pd G4 (2.0 mol%).

-

Base:

(2.0 equiv) or NaOtBu (1.4 equiv). -

Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Procedure

-

Setup: Standard inert atmosphere setup (as above).

-

Ligand Choice:

-

Use RuPhos for sterically hindered aryl halides or secondary anilines.

-

Use Xantphos for general aryl bromides/iodides where cost is a factor.

-

-

Execution: Combine reagents in Dioxane (0.2 M). Heat to 80 °C .

-

Chemoselectivity Note: Under these conditions, the free aniline (

) is orders of magnitude more nucleophilic than the benzamide (

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor activation. | Switch to G4 Precatalyst instead of Pd(OAc)2/Ligand mix. Ensure reagents are anhydrous. |

| Pd Black Formation | Catalyst decomposition.[2] | Lower temperature by 10°C. Increase ligand:Pd ratio to 2:1. |

| Hydrolysis of Benzamide | Water in system + Base + Heat. | Use freshly opened anhydrous solvent. Add 4Å Molecular Sieves. |

| Start Material Remaining | Oxidative addition failure. | If using Ar-Cl, switch to BrettPhos (less bulky than tBu) or increase temp to 110°C. |

Diagram 2: Workflow Decision Tree

Select the correct protocol based on your specific "Benzamide Aniline" needs.

Figure 2: Decision matrix for selecting the appropriate Buchwald-Hartwig conditions.

References

-

Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides.[3][4] Tetrahedron.[3]

-

[Link]

-

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

-

[Link]

-

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: A user’s guide. Chemical Science.[5]

-

[Link]

-

-

Yin, J., & Buchwald, S. L. (2002).[6] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning. Journal of the American Chemical Society.[7]

-

[Link]

-

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. reddit.com [reddit.com]

- 3. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

One-pot synthesis methods using amino-benzamide scaffolds

Application Note & Protocols

Topic: One-Pot Synthesis Methods Using Amino-Benzamide Scaffolds

Abstract

The aminobenzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile precursor for a multitude of biologically active heterocyclic compounds.[1] Traditional multi-step synthetic routes to these molecules often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification processes, resulting in low overall yields. One-pot synthesis methodologies, particularly multicomponent reactions (MCRs), provide an elegant and efficient solution by combining multiple reaction steps into a single, continuous operation.[2][3] This approach significantly enhances synthetic efficiency, atom economy, and allows for the rapid generation of diverse chemical libraries for high-throughput screening.[2][4] This guide provides an in-depth exploration of several field-proven, one-pot synthetic strategies starting from aminobenzamide scaffolds, complete with detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in drug development.

The Strategic Advantage of One-Pot Reactions

In the landscape of modern organic synthesis, efficiency is paramount. One-pot, or "domino," reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates.[5] The key advantages of this approach are:

-

Enhanced Efficiency: By eliminating multiple workup and purification steps, overall synthesis time is drastically reduced.

-

Improved Yields: Avoiding the loss of material that occurs during the isolation of intermediates typically leads to higher overall yields.

-

Green Chemistry: Reduced solvent usage for reactions and purifications minimizes chemical waste, aligning with the principles of sustainable chemistry.[3]

-

Molecular Complexity: MCRs, a subset of one-pot reactions, can generate complex molecular architectures from simple, readily available starting materials in a single step, accelerating the discovery of novel bioactive molecules.[3][4]

This document focuses on the application of these principles to the versatile 2-aminobenzamide core.

Figure 1: General workflow illustrating the versatility of the 2-aminobenzamide scaffold in various one-pot syntheses to yield diverse heterocyclic products.

Protocol I: One-Pot Synthesis of Quinazolinones via Dehydrogenative Coupling

Quinazolinones are a privileged class of heterocycles with a wide range of pharmacological activities. The nickel-catalyzed acceptorless dehydrogenative coupling (ADC) of o-aminobenzamides with alcohols represents a highly efficient and environmentally benign method for their synthesis. The only byproducts are hydrogen gas and water.[6]

Causality and Mechanistic Insight: This reaction proceeds through a domino sequence. First, the nickel catalyst facilitates the oxidation of the primary alcohol to an aldehyde in situ. This aldehyde then undergoes condensation with the amino group of the 2-aminobenzamide to form a Schiff base (imine) intermediate. The final step is an intramolecular cyclization followed by a second dehydrogenation event, which aromatizes the ring system to yield the stable quinazolin-4(3H)-one product. The choice of a specialized tetraaza macrocyclic ligand for the Ni(II) catalyst is crucial as it stabilizes the metal center and facilitates the catalytic dehydrogenation cycles.[6]

Detailed Experimental Protocol

-

Materials & Setup:

-

2-Aminobenzamide (1.0 mmol, 136.1 mg)

-

Substituted benzyl alcohol (1.2 mmol)

-

[Ni(MeTAA)] catalyst (5 mol%, specify mg based on MW)

-

Toluene (5 mL, anhydrous)

-

Schlenk flask (25 mL), magnetic stir bar, reflux condenser, and nitrogen/argon atmosphere setup.

-

-

Reaction Execution:

-

To the Schlenk flask, add 2-aminobenzamide, the benzyl alcohol, and the Ni(II) catalyst.

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.

-

-

Workup & Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure quinazolin-4(3H)-one product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol II: Three-Component Synthesis of Benzimidazoles

Benzimidazoles are another critical scaffold in drug discovery, forming the core of drugs used as anthelmintics and proton pump inhibitors. An efficient one-pot, three-component synthesis can be achieved using an iron catalyst.[7] This method constructs the benzimidazole ring from simple precursors in a single step.

Causality and Mechanistic Insight: This domino reaction involves the iron-catalyzed cyclization of benzo-1,2-quinone (formed in situ or added), an aldehyde, and ammonium acetate, which serves as the nitrogen source for the final ring.[7] The Fe(III) catalyst, such as an iron porphyrin complex, is believed to coordinate the reactants, facilitating the sequential C-N bond formations required to build the imidazole ring onto the benzene core.[7] The reaction's efficiency stems from the catalyst's ability to orchestrate this complex cascade of bond formations under mild conditions.

Detailed Experimental Protocol

-

Materials & Setup:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg) or a substituted equivalent.

-

Aromatic aldehyde (1.0 mmol)

-

FeCl₃ (10 mol%, 16.2 mg) or another suitable Fe(III) catalyst.

-

Ethanol (5 mL)

-

Round-bottom flask (25 mL) with a magnetic stir bar and reflux condenser.

-

-

Reaction Execution:

-

In the round-bottom flask, dissolve the o-phenylenediamine and the aromatic aldehyde in ethanol.

-

Add the Fe(III) catalyst to the solution.

-

Reflux the mixture with stirring. The reaction progress can be monitored by TLC. The condensation and cyclization are often complete within 2-4 hours. An ambient oxygen atmosphere is typically sufficient to facilitate the final oxidative aromatization step.

-

Some protocols may use a different oxidant or proceed under solvent-free conditions by grinding the reactants together.[8]

-

-

Workup & Purification:

-

After cooling, pour the reaction mixture into ice-cold water (50 mL).

-

If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with a dilute sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure 2-substituted benzimidazole.

-

Protocol III: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds

The Ugi reaction is the quintessential multicomponent reaction, capable of generating remarkable molecular complexity in a single step.[9][10] By using a bifunctional molecule like 2-aminobenzamide, where the amine and amide (as a carboxylic acid surrogate after hydrolysis or modification) can participate, highly complex and diverse libraries of peptidomimetics can be synthesized. The classic Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[11]

Causality and Mechanistic Insight: The Ugi reaction mechanism is a fascinating cascade. It begins with the rapid and reversible formation of an imine from the amine and aldehyde.[10][11] The carboxylic acid then protonates the imine, forming a highly electrophilic iminium ion. The nucleophilic isocyanide attacks this ion, creating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion. The entire sequence is driven to completion by an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which forms the thermodynamically stable α-acylamino amide product.[10][12]

Figure 2: Simplified mechanism of the Ugi four-component reaction, highlighting the key intermediates and the irreversible final step.

General Experimental Protocol (Conceptual Adaptation for Aminobenzamide)

Note: This is a generalized protocol. 2-Aminobenzamide can act as the amine component. If the goal is to involve the benzamide portion, it would typically require pre-functionalization to a carboxylic acid or another reactive partner.

-

Materials & Setup:

-

2-Aminobenzamide (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

Carboxylic acid (1.0 mmol)

-

Isocyanide (1.0 mmol)

-

Methanol (5 mL)

-

Vial or small flask with a magnetic stir bar.

-

-

Reaction Execution:

-

To the vial, add 2-aminobenzamide, the aldehyde, and the carboxylic acid in methanol.

-

Stir the mixture for 10-15 minutes at room temperature to allow for imine formation.

-

Add the isocyanide to the mixture dropwise. The reaction is often exothermic.

-

Stir the reaction at room temperature for 24-48 hours. Monitor by TLC or LC-MS.

-

-

Workup & Purification:

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting crude product via column chromatography or recrystallization to obtain the pure Ugi product.

-

Comparative Data Summary

The choice of synthetic method often depends on the desired final scaffold, available starting materials, and tolerance to different reaction conditions.

| Method | Target Scaffold | Key Reagents | Catalyst/Mediator | Typical Conditions | Avg. Yields | Reference |

| Dehydrogenative Coupling | Quinazolinones | 2-Aminobenzamide, Alcohol | Ni(II) Complex | Toluene, 110 °C, 12-24h | Good to Excellent | [6] |

| Cascade Reaction | Quinazolinones | 2-Aminobenzamide, CaC₂ | K₂S | Varies | Moderate to Excellent | [13] |

| DMAP Catalysis | Quinazoline-2,4-diones | 2-Aminobenzamide, (Boc)₂O | DMAP | Room Temp | Good (up to 70%) | [14] |

| Three-Component | Benzimidazoles | o-Phenylenediamine, Aldehyde | Fe(III) salt | Ethanol, Reflux, 2-4h | High | [7] |

| Ugi Four-Component | α-Acylamino Amides | Amine, Aldehyde, Acid, Isocyanide | None (Acid-promoted) | Methanol, Room Temp, 24-48h | Good to High | [10][11] |

Conclusion and Future Outlook

One-pot syntheses utilizing the aminobenzamide scaffold are powerful tools for the modern medicinal chemist. These methods provide rapid, efficient, and sustainable access to privileged heterocyclic structures like quinazolinones and benzimidazoles, as well as complex peptidomimetics via multicomponent reactions. By understanding the underlying mechanisms, researchers can rationally select and optimize protocols to accelerate the drug discovery process. The continued development of novel catalysts and creative applications of MCRs will undoubtedly expand the synthetic utility of the aminobenzamide core, paving the way for the discovery of next-generation therapeutics.

References

- Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing.

- Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitriles and calcium carbide medi

- one-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient c

- Performing the Ugi Reaction. YouTube.

- Ugi Reaction. Alfa Chemistry.

- An expeditious one-pot solvent-free synthesis of benzimidazole derivatives.

- One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond form

- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon

- The application of multi-component reactions in drug discovery. PubMed.

- Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH.

- (PDF) Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules.

- Ugi Reaction. Organic Chemistry Portal.

- One-Pot Cascade Synthesis of Quinazolin-4(3H)-ones via Nickel-Catalyzed Dehydrogenative Coupling of o-Aminobenzamides with Alcohols.

- (PDF) Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.

- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p

Sources

- 1. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ugi Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitriles and calcium carbide mediated by K2S - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 5-Amino-2-phenoxybenzamide Coupling

Welcome to the technical support center for the synthesis of 5-Amino-2-phenoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the amide coupling stage of this synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to optimize your reaction yields.

Introduction: The Significance of 5-Amino-2-phenoxybenzamide

5-Amino-2-phenoxybenzamide and its derivatives are important structural motifs in medicinal chemistry. While the specific therapeutic applications are diverse, the core structure often serves as a key building block in the development of novel pharmaceutical agents. The amide bond formation is a critical step in its synthesis, and achieving high yields is paramount for efficient drug discovery and development pipelines.[1][2] This guide will focus on troubleshooting the common amide coupling reaction between a suitably protected 2-phenoxybenzoic acid derivative and an ammonia source or a primary/secondary amine.

Common Issues and Solutions in 5-Amino-2-phenoxybenzamide Synthesis

The formation of the amide bond in 5-Amino-2-phenoxybenzamide synthesis is typically achieved through the coupling of a carboxylic acid and an amine.[3] This process generally requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3][4] However, various factors can lead to suboptimal yields.[3]

Question 1: I am observing very low to no yield of my desired 5-Amino-2-phenoxybenzamide product. What are the primary causes and how can I improve the reaction?

Low yields in amide coupling reactions are a frequent challenge, often stemming from several key factors.[3][5] Let's break down the potential culprits and their solutions.

Potential Cause 1: Inadequate Activation of the Carboxylic Acid

The carboxylic acid moiety of the 2-phenoxybenzoic acid precursor must be activated to form a more reactive species that is susceptible to nucleophilic attack by the amine.[3][4] If the coupling reagent is not effective, the reaction will not proceed efficiently.[5]

Troubleshooting & Optimization:

-

Choice of Coupling Reagent: The selection of the coupling reagent is crucial for successful amide bond formation.[4] For standard couplings, carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used.[6] However, for more challenging couplings, phosphonium or uronium salts such as BOP, PyBOP, HBTU, or HATU may provide better results.[3][7] It has been shown that coupling reagents based on HOAt (e.g., HATU) can lead to faster and more efficient couplings with less risk of racemization compared to those based on HOBt.

-

Use of Additives: Additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can be used in conjunction with carbodiimides.[7] These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions and racemization.[8]

-

Order of Reagent Addition: The order and timing of reagent addition are critical. Typically, the carboxylic acid is pre-activated with the coupling reagent and any additives before the amine is introduced. This prevents the amine from reacting directly with the coupling reagent, which can form undesired byproducts.

Data Presentation: Comparison of Common Coupling Reagents

| Coupling Reagent | Class | Key Features & Considerations |

| DCC/EDC | Carbodiimide | Cost-effective, but can lead to the formation of insoluble urea byproducts (DCU with DCC) and may require additives like HOBt to suppress racemization. |

| HATU/HBTU | Uronium/Aminium Salt | Highly efficient, faster reaction rates, and reduced racemization, especially HATU.[7] Often the reagent of choice for difficult couplings.[7] |

| PyBOP/BOP | Phosphonium Salt | Similar efficacy to uronium salts, good for sterically hindered substrates.[3] |

| T3P® | Phosphonic Anhydride | Effective and versatile, with byproducts that are easily removed by aqueous workup.[9] |

Experimental Protocol: Standard Amide Coupling using HATU

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-phenoxybenzoic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or acetonitrile).[9]

-

Add the coupling reagent HATU (1.1 - 1.5 eq) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine (2.0 - 3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add the amine source (e.g., a solution of ammonia in a suitable solvent or the desired primary/secondary amine) (1.0 - 1.2 eq) to the reaction mixture.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization: Amide Coupling Workflow

Caption: General workflow for the synthesis of 5-Amino-2-phenoxybenzamide via amide coupling.

Potential Cause 2: Low Nucleophilicity of the Amine

If the amine being used is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, leading to a sluggish reaction.[5] While the 5-amino group in the target molecule is electron-donating, if you are starting with an aniline derivative that is substituted with electron-withdrawing groups, this can be a significant issue.

Troubleshooting & Optimization:

-

Increase Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier for less nucleophilic amines. However, be cautious as excessive heat can lead to side reactions and decomposition.

-

Use a More Reactive Coupling Reagent: As mentioned previously, switching to a more potent coupling reagent like HATU can be beneficial.

-

Increase Reagent Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and improve the reaction rate.

-

Excess of one Reagent: If one of the starting materials is significantly cheaper or more readily available, using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion.[10]

Potential Cause 3: Side Reactions

Several side reactions can compete with the desired amide bond formation, leading to lower yields.[3]

Troubleshooting & Optimization:

-

Racemization: If your starting materials are chiral, racemization can be a concern, especially with carbodiimide reagents.[4] The use of additives like HOBt or HOAt, or switching to uronium/phosphonium reagents, can significantly suppress this side reaction.[8]

-

Guanidinium Byproduct Formation: With uronium/aminium-based coupling reagents, the amine can sometimes react with the reagent itself to form a guanidinium byproduct. Ensuring the carboxylic acid is pre-activated before adding the amine can minimize this.

-

Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions, especially at elevated temperatures. If you suspect solvent interference, consider switching to an alternative aprotic solvent like DCM, THF, or acetonitrile.

Mandatory Visualization: Troubleshooting Logic Tree

Caption: A decision tree for troubleshooting low yields in the amide coupling reaction.

Question 2: I am having difficulty purifying my 5-Amino-2-phenoxybenzamide product. What are some common impurities and how can I remove them?

Purification can be challenging due to the presence of unreacted starting materials, reagent byproducts, and side products.

Common Impurities and Purification Strategies:

-

Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted 2-phenoxybenzoic acid and amine.

-

Acidic/Basic Washes: An acidic wash (e.g., dilute HCl) will protonate and remove the unreacted amine into the aqueous layer. A basic wash (e.g., dilute NaHCO3 or Na2CO3) will deprotonate and remove the unreacted carboxylic acid.

-

-

Coupling Reagent Byproducts:

-

DCU (from DCC): Dicyclohexylurea is often insoluble in many organic solvents and can sometimes be removed by filtration. Recrystallization from acetonitrile can also be effective.

-

EDC and its urea byproduct: These are generally water-soluble and can be removed with aqueous washes.

-

Byproducts from Uronium/Phosphonium Reagents: These are also typically water-soluble and can be removed during the aqueous workup.

-

-

Side Products: The nature of these will depend on the specific side reactions that have occurred. Column chromatography is often the most effective method for removing these impurities.

Conclusion

Successfully synthesizing 5-Amino-2-phenoxybenzamide with high yields requires careful consideration of the reaction conditions, particularly the choice of coupling reagents and the control of potential side reactions. By systematically troubleshooting issues related to carboxylic acid activation, amine nucleophilicity, and reaction conditions, researchers can significantly improve their outcomes. This guide provides a framework for identifying and addressing these common challenges, ultimately facilitating a more efficient and robust synthetic process.

References

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Wuhan Mulei New Material Co., Ltd. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Zhang, Y., et al. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 38, 127859. [Link]

-

Wikipedia. (2023, November 13). Phenoxybenzamine. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

-

Zhang, J., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9037-9044. [Link]

-

Santilli, A. A., et al. (1984). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 27(9), 1158-1165. [Link]

- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-603.

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

- Google Patents. (n.d.). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenoxybenzamine. Retrieved from [Link]

-

Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(30), 7194-7203. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. Retrieved from [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hepatochem.com [hepatochem.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. creative-peptides.com [creative-peptides.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. jpt.com [jpt.com]

- 10. reddit.com [reddit.com]

Preventing side reactions at the primary amine of 5-Amino-2-phenoxybenzamide

Technical Support Center: 5-Amino-2-phenoxybenzamide

Welcome to the technical support center for 5-Amino-2-phenoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule. Here, we will address common challenges and provide practical solutions to prevent unwanted side reactions at the primary amine, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Side Reactions and Prevention

The primary aromatic amine of 5-Amino-2-phenoxybenzamide is a versatile functional group, but its reactivity can also lead to several undesired side products. Understanding and controlling these reactions is critical for achieving high yields and purity in your desired product.

| Issue/Side Reaction | Potential Cause(s) | Preventative & Corrective Actions |

| Over-alkylation (Di- and Tri-alkylation) | - Excess alkylating agent.- Reaction temperature is too high.[1] - Use of a strong base. | - Stoichiometry Control: Use a 1:1 molar ratio of the amine to the alkylating agent.- Temperature Management: Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) to improve selectivity.[1]- Base Selection: Employ a milder, non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate).- Protecting Groups: For complex syntheses, consider protecting the amine.[2][3] |

| Di-acylation | - Use of a highly reactive acylating agent (e.g., acyl chloride) in excess.- Presence of a strong, non-hindered base. | - Reagent Choice: Opt for less reactive acylating agents like acid anhydrides or use an activating agent (e.g., DCC) with the corresponding carboxylic acid.- Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low concentration.- Solvent Effects: Use a less polar solvent to decrease the reaction rate. |

| Oxidation of the Amine | - Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.- Use of strong oxidizing agents in subsequent steps. | - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.- Antioxidants: In some cases, the addition of a radical scavenger may be beneficial.- Protecting Groups: Protection of the amine as a carbamate or amide can prevent oxidation.[4] |

| Ring Reactions (Electrophilic Aromatic Substitution) | - Strongly activating nature of the amino group can direct electrophiles to the aromatic ring.- Use of strong electrophiles under harsh conditions. | - Protecting Groups: Acylating the amine to form an amide reduces the activating effect on the ring.[2]- Reaction Conditions: Use milder reaction conditions and less reactive electrophiles. |

Visualizing Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting unexpected side reactions when working with 5-Amino-2-phenoxybenzamide.

Caption: Troubleshooting workflow for side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when alkylating the primary amine of 5-Amino-2-phenoxybenzamide, and how can I avoid it?

A1: The most frequent side reaction during alkylation is over-alkylation, leading to the formation of secondary and tertiary amines.[5] This occurs because the newly formed secondary amine can still react with the alkylating agent. To prevent this, precise control of stoichiometry is crucial. Use a 1:1 molar ratio of your amine to the alkylating agent. Additionally, running the reaction at a lower temperature can help improve selectivity for mono-alkylation. If issues persist, consider using a protecting group strategy.[2][3]

Q2: I am observing di-acylation during my attempt to form a mono-amide. What should I do?

A2: Di-acylation is common when using highly reactive acylating agents like acyl chlorides. To favor mono-acylation, consider the following:

-

Use a less reactive acylating agent: Acid anhydrides are a good alternative. For even milder conditions, use the carboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

-

Control the addition of the acylating agent: Add the acylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the acylating agent, favoring the reaction with the more nucleophilic primary amine over the less reactive mono-acylated product.

-

Solvent choice: Using a less polar aprotic solvent can sometimes slow down the reaction and improve selectivity.

Q3: My product seems to be degrading and changing color. What could be the cause?

A3: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. This is often accelerated by exposure to air, light, and trace metal impurities. To mitigate this:

-

Work under an inert atmosphere: Use nitrogen or argon to blanket your reaction.

-

Use degassed solvents: This will remove dissolved oxygen that can contribute to oxidation.

-

Protect the amine: If the subsequent reaction steps are harsh, protecting the amine as a carbamate (e.g., Boc or Cbz) is a robust strategy to prevent oxidation.[4][6]

Q4: How do I choose the right protecting group for the primary amine?

A4: The choice of a protecting group depends on the stability of your molecule to the deprotection conditions. Here are some common choices for amines:

-

Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[6]

-

Cbz (carboxybenzyl): Removed by catalytic hydrogenation (e.g., H2, Pd/C), which is a mild method if your molecule does not contain other reducible functional groups.[6]

-

Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine), making it orthogonal to acid-labile and hydrogenation-sensitive groups.[6]

The following diagram illustrates a general workflow for selecting an appropriate protecting group.

Caption: Protecting group selection guide.

Q5: What analytical techniques are best for detecting these side products?

A5: A combination of techniques is often most effective:

-

Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and get a preliminary idea of the number of components in your mixture.

-

High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the starting material, desired product, and any side products.[7] It can be coupled with a mass spectrometer (LC-MS) for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to definitively identify your product and any impurities.

-

Gas Chromatography (GC): Can be useful for analyzing volatile amines and their derivatives.[8][9]

Experimental Protocol: Selective Mono-N-Boc Protection

This protocol provides a reliable method for the selective protection of the primary amine of 5-Amino-2-phenoxybenzamide.

Materials and Reagents:

-

5-Amino-2-phenoxybenzamide

-

Di-tert-butyl dicarbonate (Boc)2O

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 5-Amino-2-phenoxybenzamide (1.0 eq) in anhydrous THF (approximately 10 mL per gram of starting material).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the stirred reaction mixture over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-Boc protected product.

-

References

-

Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. Retrieved from [Link]

-

Padda, I. S., & Tadi, P. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wang, Z., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications, 8, 15492. Retrieved from [Link]

-

Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry, 21(48), 9924-9930. Retrieved from [Link]

-

Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fekete, T., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International, 28(7), 392-399. Retrieved from [Link]

- DeFelippis, M. R., & Frank, B. H. (1996). Selective acylation of epsilon-amino groups. U.S. Patent No. EP0712862A2.

-

Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

- Grimm, R. A. (1971). N-alkylation of aromatic amines. U.S. Patent No. 3,600,413.

-

Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

-

Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). National Center for Biotechnology Information. Retrieved from [Link]

-

Protecting Groups For Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

-

Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chromatographic determination of amines in food samples. (2018). HELDA - University of Helsinki. Retrieved from [Link]

-

Amines Detection Methods Guide. (n.d.). Scribd. Retrieved from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

-

Phenoxybenzamine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. US3600413A - N-alkylation of aromatic amines - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. bre.com [bre.com]

- 9. Making sure you're not a bot! [helda.helsinki.fi]

Technical Support Hub: Moisture Management for Phenoxybenzamide Reagents

Status: Operational | Topic: Moisture Sensitivity & Handling | Audience: R&D / MedChem

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the handling of Phenoxybenzamide reagents and their reactive analogs.

CRITICAL DISTINCTION (User Alert): In drug development contexts, "Phenoxybenzamide" is frequently confused with Phenoxybenzamine (HCl) .

-

Phenoxybenzamide derivatives (e.g., N-phenoxybenzamides): Used as nitrene precursors or electrophilic aminating reagents. These are generally stable solids but prone to hygroscopicity and catalyst deactivation in wet solvents.

-

Phenoxybenzamine (and activated benzamide precursors like Imidoyl Chlorides): These are chemically unstable in water, undergoing rapid hydrolysis.

This guide covers protocols for both scenarios, focusing on the "Anhydrous Chain of Custody" required to maintain reagent integrity.

Diagnostic: Which Protocol Do You Need?

Before proceeding, identify your failure mode using the decision matrix below.

Figure 1: Diagnostic flow for identifying moisture-induced failures in benzamide reagent workflows.

Module 1: Storage & Pre-Experimental Handling

Q: My reagent arrived slightly clumped. Is it degraded? A: Not necessarily, but its stoichiometry is likely compromised. Phenoxybenzamide reagents (especially N-functionalized ones) are hygroscopicity-prone . They adsorb atmospheric water, leading to "water weight" errors. If you weigh 100 mg of a "wet" reagent, you may only be adding 90 mg of active compound, throwing off your equivalents.

Protocol: Re-Drying & Storage

-

Desiccation: Store all phenoxybenzamide reagents in a desiccator over activated silica gel or P₂O₅.

-

Vacuum Drying: If clumping occurs, dry the reagent under high vacuum (0.1 mmHg) at ambient temperature for 4-6 hours before use.

-

Long-Term: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Module 2: The Reaction Setup (Anhydrous Chain of Custody)

Q: Can I use HPLC-grade DMF or DMSO for solubilization? A: NO. Standard HPLC-grade solvents can contain 100-500 ppm water.

-

For N-Phenoxybenzamides (C-H Activation): Water kills the Rh/Ru catalysts often used with these reagents [1].

-

For Activated Precursors (Imidoyl Chlorides): Water hydrolyzes the C-Cl bond immediately, reverting it to the inert amide [2].

The "Zero-Water" Solubilization Protocol:

| Parameter | Standard Grade | Required Spec | Method |

| Solvent | DMF / DMSO | Anhydrous (<50 ppm) | Store over Activated 4Å Molecular Sieves (20% w/v) for 24h. |

| Atmosphere | Ambient Air | Argon / Nitrogen | Use a balloon or Schlenk line. |

| Glassware | Air Dried | Oven Dried | 120°C for >2 hours, assembled hot under N₂ flow. |

Q: How do I transfer the reagent without exposing it to air? A: Use the Positive Pressure Schlenk Technique .

Figure 2: Inert atmosphere transfer workflow to prevent hydrolysis during solubilization.

Module 3: Troubleshooting Degradation (Post-Reaction)

Q: I see a new peak in LCMS. Is it hydrolysis? A: Likely. If you are using Activated Phenoxybenzamide derivatives (e.g., Imidoyl Chlorides or N-acyloxy compounds), water attacks the electrophilic center.

Degradation Fingerprints:

| Reagent Class | Active Species | Hydrolysis Product | NMR Diagnostic (¹H) |

| N-Phenoxybenzamide | Reagent itself | Benzoic Acid + Phenol derivatives | Loss of N-H/N-O signals; appearance of broad COOH. |

| Imidoyl Chloride | C(Cl)=N-OPh | N-Phenoxybenzamide (Reversion) | Shift of aromatic protons upfield (shielding effect of C=O return). |

| Phenoxybenzamine | Aziridinium Ion | Hydrolyzed Alcohol | Disappearance of cyclized intermediates; mass shift +18 Da. |

Q: Why did my yield drop in the scale-up? A: Surface-area-to-volume ratio. On a small scale (5 mg), the headspace in your vial contains negligible moisture. On a large scale (5 g), the headspace moisture and solvent water content are significant enough to quench 5-10% of your reagent if not strictly controlled.

-

Fix: Sparge solvents with Argon for 15 minutes prior to use, or use a glovebox for scale-up.

Scientific Rationale (Mechanism)

The moisture sensitivity of phenoxybenzamide reagents is dictated by the electrophilicity of the carbonyl-equivalent center .

-

Stable Amides: The resonance stabilization of the amide bond (N-C=O ↔ N+=C-O-) makes them resistant to hydrolysis at neutral pH. Here, moisture acts as a contaminant , not a reactant.

-

Activated Species: In reagents like N-phenoxybenzimidoyl chloride (used to synthesize heterocycles), the C-Cl bond is highly polarized. Water acts as a nucleophile, displacing chloride to form an unstable intermediate that collapses back to the amide [2].

Pathway of Failure (Activated Precursor): Ph-C(Cl)=N-OPh + H₂O → [Ph-C(OH)=N-OPh] + HCl → Ph-C(=O)-NH-OPh

This reversion reaction is rapid and irreversible, consuming the reagent before it can react with your target nucleophile.

References

-

Rovis, T., et al. (2014). Rh(III)-Catalyzed C-H Activation of N-Phenoxybenzamides. Chemical Science.

- Context: Establishes the use of N-phenoxybenzamides as oxidizing directing groups and the necessity of controlled conditions.

-

Charette, A. B., et al. (2025).[1] Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses, 102, 143-155.[1]

- Context: Explicitly details the anhydrous requirements for synthesizing and handling activ

-

Lim, L. Y., et al. (1995). Stability of Phenoxybenzamine Hydrochloride in Various Vehicles.[2][3] American Journal of Health-System Pharmacy.

- Context: Provides stability data for the related drug class, highlighting hydrolysis risks in aqueous media.

-

Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds.[5] University of Pittsburgh Technical Guides.

- Context: Standard operating procedures for Schlenk lines and solvent drying.

Sources

Technical Support Center: HPLC Method Development for Polar Benzamide Impurities

Current Status: Online Support Agent: Senior Application Scientist Ticket ID: BENZ-POLAR-001 Subject: Comprehensive Troubleshooting & Method Development Guide

Welcome to the Technical Support Center

You have reached the Tier 3 Advanced Applications desk. We understand that polar benzamide impurities (e.g., degradation products of metoclopramide, sulpiride, or novel benzamide APIs) present a "perfect storm" of chromatographic challenges: they are often too polar for standard C18 retention yet possess basic functional groups that interact aggressively with residual silanols, causing severe peak tailing.

This guide is structured to troubleshoot these specific failure modes. We do not provide generic advice; we provide mechanistic solutions.

Part 1: The "Polarity Trap" (Retention Issues)

Q: My benzamide impurity elutes at the void volume ( ) on a standard C18 column. Increasing water content causes retention time instability. What is happening?

A: You are likely experiencing "Phase Collapse" (Dewetting).

The Mechanism: Standard C18 ligands are highly hydrophobic. When you use highly aqueous mobile phases (>95% water) to force the retention of polar benzamides, the C18 chains can self-associate to minimize their surface energy, effectively "collapsing" and expelling the mobile phase from the pores. This results in a loss of surface area and immediate elution of your analyte.

The Solution: You must switch to a stationary phase designed to remain "wetted" in 100% aqueous conditions.

Protocol: Selecting the Correct Stationary Phase

Use the following decision matrix to select your column based on the impurity's hydrophobicity (LogP) and basicity (pKa).

Figure 1: Decision tree for stationary phase selection based on analyte polarity.

Part 2: The Tailing Peak (Silanol Interactions)

Q: My impurity is retained, but the Peak Tailing Factor ( ) is > 1.8. Why is the peak shape so poor compared to the main API?

A: This is a classic "Secondary Interaction" failure.

The Mechanism:

Benzamides often contain a basic nitrogen (amide or aniline functionality).[1] At neutral pH (pH 6-8), residual silanol groups (

The Solution: You must suppress this interaction using one of three strategies: pH Suppression , Steric Protection , or Charge Competition .

Experimental Strategy: The pH Scouting Protocol

Do not guess the pH. Run this specific scouting gradient to determine the dominant interaction.

Reagents:

-

Low pH Buffer: 0.1% Formic Acid or 20mM Ammonium Formate (pH 3.0).

-

High pH Buffer: 10mM Ammonium Bicarbonate (pH 10.0) – Requires Hybrid (BEH/Gemini) Column.

Protocol:

-

Run 1 (Low pH): Run a standard 5-95% B gradient at pH 3.0.

-

Observation: If tailing persists, the basicity is very high, or the column has high silanol activity.

-

-

Run 2 (High pH): Run the same gradient at pH 10.0.

-

Mechanism:[2] At pH 10, the basic nitrogen on the benzamide is deprotonated (neutral). Neutral bases cannot interact with silanols via ion exchange.

-

Result: Often yields sharp, symmetrical peaks for benzamides.

-

Data Summary: pH Impact on Benzamide Tailing

| Parameter | Low pH (pH ~3.[1]0) | High pH (pH ~10.0) |

| Silanol State | Neutral ( | Ionized ( |

| Benzamide State | Ionized ( | Neutral ( |

| Interaction | Hydrophobic only (Ideal) | Hydrophobic only (Ideal) |

| Risk | If pKa is low, some silanols may still ionize. | Requires pH-stable column (Hybrid Silica). |

| Recommendation | Start here. Use Polar-Embedded columns. | Use if Low pH fails. Excellent for MS sensitivity. |

Part 3: Resolution & Selectivity (The "Co-elution" Issue)

Q: I have a critical pair: The benzamide impurity co-elutes with a hydrolysis degradant. Standard gradients aren't separating them.

A: You need to leverage "Orthogonal Selectivity."

If hydrophobicity (C18) fails to separate them, you must use a different physical property, such as shape selectivity or charge .

Advanced Solution: Mixed-Mode Chromatography

For polar benzamides, Mixed-Mode Cation Exchange (MMC-CX) is superior to standard RP-HPLC.

-

Stationary Phase: C18 chain with a sulfonic acid (SCX) tip.

-

Mechanism: Retains by hydrophobicity (C18) AND ion-exchange (SCX).

-

Tuning Knob: Buffer concentration.

-

Standard RP: Increasing organic % elutes the peak.

-

Mixed-Mode: Increasing Salt Concentration elutes the peak (by breaking the ionic bond).

-

Troubleshooting Workflow for Resolution:

Figure 2: Step-wise resolution optimization strategy.

Part 4: Validated Experimental Protocol

Standard Operating Procedure: Benzamide Impurity Screening

Use this protocol as your starting point for method development. It is designed to be "Self-Validating" by checking system suitability parameters early.

1. System Preparation:

-

Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3-5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to stabilize retention).

2. Gradient Profile (Scouting):

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |

| 0.0 | 5 | 1.0 | Initial Hold (Wetting) |

| 20.0 | 90 | 1.0 | Linear Ramp |

| 25.0 | 90 | 1.0 | Column Wash |

| 25.1 | 5 | 1.0 | Return to Initial |

| 35.0 | 5 | 1.0 | Re-equilibration (Critical) |

3. Success Criteria (System Suitability):

-

Tailing Factor (

): Must be < 1.5 for the main benzamide peak. -

Resolution (

): > 2.0 between impurity and API. -

Retention Factor (

): Impurity must have

4. Troubleshooting the Protocol:

-

Issue: Retention time drifting?

-

Fix: Increase re-equilibration time to 15 minutes. Polar-embedded phases require longer equilibration than standard C18.

References

-

Method Development for Polar Compounds

- Title: HPLC Analysis of Very Polar Compounds in Bioanalysis.

- Source: LCGC Intern

-

URL:[Link]

- Troubleshooting Peak Tailing: Title: Troubleshooting Peak Tailing in HPLC. Source: Sigma-Aldrich (Merck).

-

Mixed-Mode Chromatography

- Column Selection for Basic Compounds: Title: HPLC and UHPLC Column Selection Guide. Source: Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Standards for 5-Amino-2-phenoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 5-Amino-2-phenoxybenzamide, a key building block in the synthesis of various therapeutic agents, is no exception. Impurities, even in trace amounts, can have a significant impact on the final active pharmaceutical ingredient (API), potentially altering its pharmacological profile, inducing toxicity, or reducing its stability.[1][2][3] Therefore, robust analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-Amino-2-phenoxybenzamide. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and compare the performance of different approaches. This document is intended to be a practical resource for researchers and quality control analysts, empowering them to develop and validate reliable purity testing methods.

Comparative Analysis of HPLC Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like 5-Amino-2-phenoxybenzamide.[4][5] Its high resolving power allows for the separation of the main compound from closely related impurities. When coupled with a UV detector, HPLC offers a robust and sensitive method for quantitative analysis.[2]

While a specific, standardized HPLC method for 5-Amino-2-phenoxybenzamide is not universally established in major pharmacopeias, we can extrapolate from methods developed for structurally similar molecules and apply fundamental principles of chromatography.[1][6] The primary approach for such a compound would be a stability-indicating reversed-phase HPLC (RP-HPLC) method.[2][6]

Here, we compare two potential RP-HPLC methods with different column and mobile phase compositions, outlining the rationale for each.

Table 1: Comparison of Proposed HPLC Methods for 5-Amino-2-phenoxybenzamide Purity Analysis

| Parameter | Method A: Conventional RP-HPLC | Method B: High-Resolution RP-HPLC | Rationale for Comparison |